molecular formula C20H30N2O3 B2944616 N-((1-cyclopentylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide CAS No. 953931-57-2

N-((1-cyclopentylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide

Cat. No. B2944616
M. Wt: 346.471
InChI Key: RFXCMJMWYFSARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1-cyclopentylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also features a benzamide group, which is often associated with bioactive properties .

Scientific Research Applications

Pharmacological Profile and Applications

  • Compounds with structural features similar to "N-((1-cyclopentylpiperidin-4-yl)methyl)-3,5-dimethoxybenzamide" have been explored for their potential neuroleptic (antipsychotic) properties. For instance, derivatives of benzamides, particularly those with specific substituents on the aromatic ring, have shown potent antidopaminergic activities, indicating their potential as antipsychotic agents (de Paulis et al., 1986).

Antiproliferative and Antimetastatic Activities

  • Certain β-carboline-based N-heterocyclic carbenes, which might share some structural motifs with the compound , have demonstrated significant antiproliferative activity against human breast cancer cell lines, highlighting their potential in cancer research (Dighe et al., 2015).

Radioligand Development for Neuroimaging

  • Some benzamide derivatives have been developed as radioligands for positron emission tomography (PET) imaging, targeting low densities of dopamine D2 receptors, which could suggest potential applications in brain imaging and neurological research (Airaksinen et al., 2008).

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-18-11-16(12-19(13-18)25-2)20(23)21-14-15-7-9-22(10-8-15)17-5-3-4-6-17/h11-13,15,17H,3-10,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXCMJMWYFSARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,5-dimethoxybenzamide

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